7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
CAS No.: 2092240-04-3
Cat. No.: VC3151862
Molecular Formula: C11H14ClN3
Molecular Weight: 223.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092240-04-3 |
|---|---|
| Molecular Formula | C11H14ClN3 |
| Molecular Weight | 223.7 g/mol |
| IUPAC Name | 7-(chloromethyl)-1-(cyclopropylmethyl)-6-methylimidazo[1,2-b]pyrazole |
| Standard InChI | InChI=1S/C11H14ClN3/c1-8-10(6-12)11-14(7-9-2-3-9)4-5-15(11)13-8/h4-5,9H,2-3,6-7H2,1H3 |
| Standard InChI Key | WRPPRCIKRUNHMM-UHFFFAOYSA-N |
| SMILES | CC1=NN2C=CN(C2=C1CCl)CC3CC3 |
| Canonical SMILES | CC1=NN2C=CN(C2=C1CCl)CC3CC3 |
Introduction
Chemical Structure and Properties
Molecular Architecture
7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole belongs to the broader family of imidazo[1,2-b]pyrazoles, which feature a fused bicyclic heterocyclic system. The core structure consists of a five-membered imidazole ring fused with a five-membered pyrazole ring, creating a unique scaffold with versatile functionalization potential. The numbering system follows standard heterocyclic nomenclature, with position 1 bearing a cyclopropylmethyl group, position 6 containing a methyl substituent, and position 7 featuring a chloromethyl group. This specific substitution pattern influences both its physicochemical properties and potential biological activities.
The structural features of this compound include multiple nitrogen atoms that can serve as hydrogen bond acceptors, a cyclopropyl ring that introduces conformational constraints, and a reactive chloromethyl group that provides opportunities for further synthetic modifications. The presence of these functional groups creates a molecule with a unique three-dimensional architecture that likely influences its behavior in various chemical and biological systems.
Predicted Physicochemical Properties
Based on its structural features, 7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole would be expected to exhibit several characteristic physicochemical properties. The imidazo[1,2-b]pyrazole core typically contributes to aromatic character, while the various substituents modulate properties such as solubility, lipophilicity, and reactivity. The compound likely possesses moderate lipophilicity due to the presence of both hydrophobic moieties (cyclopropylmethyl and methyl groups) and polar functional elements (nitrogen atoms and chloromethyl group).
The chloromethyl functionality represents a reactive site for nucleophilic substitution reactions, making this compound potentially valuable as a synthetic intermediate. Meanwhile, the cyclopropylmethyl substituent introduces unique structural rigidity and may influence the compound's interaction with biological targets by constraining conformational flexibility.
Synthetic Approaches to Imidazo[1,2-b]pyrazoles
General Synthetic Methodologies
The synthesis of imidazo[1,2-b]pyrazole derivatives typically involves strategic construction of the fused heterocyclic system. According to the available research, an efficient approach for synthesizing related N-alkyl-2-aryl-5H-imidazo[1,2-b]pyrazoles involves a three-component reaction using 3-amino-4-substituted pyrazoles, aromatic aldehydes, and isocyanides under acid-catalyzed conditions . This methodology achieves high yields through a one-pot procedure, representing an efficient strategy for constructing the core scaffold.
Green Chemistry Approaches
Recent developments in the synthesis of heterocyclic compounds have emphasized environmentally benign methodologies. Research has demonstrated the successful preparation of pyrazole derivatives under solvent-free conditions by grinding reactants in a pestle and mortar with catalytic amounts of concentrated H₂SO₄ . This approach aligns with green chemistry principles by minimizing solvent usage and reducing waste generation.
Additionally, the use of alternative energy sources such as microwave irradiation has been reported for the synthesis of pyrazole derivatives, as exemplified by the copper-catalyzed N-arylation of pyrazole with 5-chloro-2-iodobenzoic acid under microwave conditions . These methodologies represent sustainable alternatives that could potentially be adapted for the synthesis of 7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole or its precursors.
Spectroscopic Characterization
Mass Spectrometry and Other Analytical Techniques
Mass spectrometric analysis of 7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole would provide critical information for structural confirmation. The expected molecular ion peak would correspond to its molecular formula, with characteristic isotope patterns due to the presence of chlorine. Additionally, fragmentation patterns could reveal structural information through diagnostic fragment ions.
Infrared spectroscopy would complement other analytical techniques by providing information about functional groups, particularly the C-Cl stretching vibration of the chloromethyl group, typically observed in the range of 600-800 cm⁻¹. The IR spectrum would also show characteristic absorption bands for the aromatic and heterocyclic systems.
Future Research Directions
Structure-Activity Relationship Studies
Future research on 7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole could focus on comprehensive structure-activity relationship (SAR) studies to identify the biological targets and activities associated with this structural scaffold. Such investigations would involve systematic modification of the substituents at positions 1, 6, and 7 to understand their influence on biological activity. The preparation of analogs with varied substituents would provide insights into structural requirements for optimal activity and selectivity.
Advanced Synthetic Methodologies
The development of efficient and scalable synthetic routes to 7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole represents another promising research direction. Building upon the methodologies described for related compounds, future work could focus on:
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Exploring one-pot multicomponent reactions for direct access to the desired scaffold
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Investigating regioselective functionalization strategies for precise substitution pattern control
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Implementing flow chemistry approaches for improved efficiency and scalability
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Developing enantioselective synthetic routes if stereogenic centers are present
These synthetic advancements would facilitate access to the target compound and its analogs for comprehensive evaluation of their properties and applications.
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